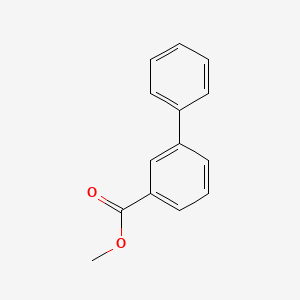

Biphenyl 3-carboxylic acid methyl ester

Description

Overview of Biphenyl (B1667301) Derivatives in Contemporary Chemical Synthesis

Biphenyl derivatives are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This core structure is prevalent in many biologically active molecules, including natural products and pharmaceuticals. ontosight.ai The biphenyl framework serves as a rigid yet conformationally flexible scaffold, allowing for the precise spatial arrangement of various functional groups. This property is crucial for designing molecules that can interact with specific biological targets.

In contemporary chemical synthesis, biphenyls are key building blocks for a wide range of materials, from liquid crystals to advanced polymers. The synthesis of these derivatives has been significantly advanced by the development of cross-coupling reactions, such as the Suzuki and Stille couplings, which allow for the efficient formation of the biaryl bond. The functionalization of the biphenyl core is a critical step in tailoring the properties of the final product for specific applications. derpharmachemica.com

Significance of Ester Functional Groups in Biphenyl Scaffolds for Research Applications

The introduction of an ester functional group, such as a methyl ester, onto a biphenyl scaffold dramatically increases its synthetic utility. The ester group is an electron-withdrawing group that can influence the reactivity of the aromatic rings. More importantly, it serves as a versatile precursor for a variety of other functional groups.

Esters can be readily hydrolyzed to the corresponding carboxylic acids, which in turn can be converted into amides, acid chlorides, and other derivatives. This reactivity allows for the incorporation of the biphenyl unit into larger and more complex molecular architectures. For instance, the ester can act as a handle for attaching the biphenyl scaffold to a polymer backbone or for linking it to other pharmacologically active moieties. The presence of the ester group also influences the solubility and electronic properties of the biphenyl derivative, which can be fine-tuned for specific research applications.

Contextualizing Biphenyl-3-carboxylic Acid Methyl Ester in Academic Investigation

Biphenyl-3-carboxylic acid methyl ester, also known by its systematic name methyl 3-phenylbenzoate, has emerged as a valuable intermediate in a number of academic research endeavors. Its specific substitution pattern, with the ester group at the 3-position, offers a unique reactivity profile for further chemical modifications.

Scientific literature demonstrates its use as a starting material in the synthesis of a variety of complex organic molecules. For example, it has been employed in the preparation of 2-phenyl-2,5-cyclohexadien-1-ones through a Birch reduction-alkylation methodology. acs.orgbohrium.com These products are, in turn, precursors to highly substituted phenols, which are important motifs in many natural products and pharmaceuticals. acs.orgbohrium.com

Furthermore, research has shown that methyl 3-phenylbenzoate can be used in the synthesis of tert-alkyl aromatics. nih.gov It has also served as a precursor in the synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester, which is a key intermediate in the preparation of carbazole (B46965) derivatives. derpharmachemica.com The versatility of Biphenyl-3-carboxylic acid methyl ester as a building block is also evident in its use in cross-coupling reactions to form more complex biaryl systems. thieme-connect.com These examples from academic research underscore the compound's importance as a readily available and versatile intermediate for constructing intricate molecular frameworks.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| CAS Number | 16606-00-1 |

| Appearance | Colorless crystals |

| Synonyms | Methyl 3-phenylbenzoate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSRVCQMGFTUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Biphenyl 3 Carboxylic Acid Methyl Ester and Its Analogues

Cross-Coupling Reactions for Biphenyl (B1667301) Core Formation

The construction of the C-C bond linking the two phenyl rings in biphenyl-3-carboxylic acid methyl ester is a critical step in its synthesis. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a cornerstone for this purpose due to their efficiency and functional group tolerance. gre.ac.uk Older methods, such as the Ullmann coupling, also provide a viable, albeit often more demanding, synthetic route.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a highly versatile and widely utilized method for the formation of Csp2–Csp2 bonds, making it exceptionally suitable for the synthesis of biphenyl derivatives. rsc.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester equivalent, catalyzed by a palladium(0) complex. kochi-tech.ac.jprsc.org For the synthesis of biphenyl-3-carboxylic acid methyl ester, this would involve reacting a derivative of 3-halobenzoic acid (or its methyl ester) with phenylboronic acid, or conversely, a phenyl halide with 3-(methoxycarbonyl)phenylboronic acid.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the specific catalytic system employed, which includes the palladium source, the ligand, the base, and the solvent system. A variety of palladium sources have been successfully used, including palladium(II) acetate (B1210297) (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and palladium on carbon (Pd/C). acs.org The choice of ligand is crucial for stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's yield and selectivity. rsc.orgresearchgate.net

Commonly used ligands include phosphines such as triphenylphosphine (B44618) (PPh3) and bulky, electron-rich biaryl phosphines like SPhos and XPhos, which have been shown to be effective even for challenging couplings, including those with electron-poor substrates. acs.org The optimization of reaction conditions often involves screening various combinations of these components. For instance, in the synthesis of a biphenyl carboxylic acid derivative, the use of Pd/C as a catalyst in a methanol (B129727)/water solvent system was found to be highly efficient and resulted in low levels of palladium contamination in the final product. acs.org The selection of the base, such as potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), and the solvent, often a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) with water, also plays a critical role in the reaction's outcome. researchgate.netbeilstein-journals.org

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | Na2CO3 | DME/H2O | Reflux | 64 | acs.org |

| Pd/C | K3PO4 | MeOH/H2O | 60 | >95 | acs.org |

| Pd2(dba)3 / SPhos | K2CO3 | THF/Toluene/H2O | Reflux | 99 | acs.org |

| PdCl2 / DPPPent | K2CO3 | DMF | 80 | 32 | acs.org |

This table presents a selection of catalytic systems used in Suzuki-Miyaura couplings for the synthesis of biphenyl derivatives, illustrating the variety of conditions that can be optimized.

The Suzuki-Miyaura coupling is known for its broad substrate scope, tolerating a wide array of functional groups on both coupling partners. This is particularly advantageous for the synthesis of complex molecules like analogues of biphenyl-3-carboxylic acid methyl ester, where substituents may be present on either phenyl ring. gre.ac.uk The reactivity of aryl halides in the coupling generally follows the order I > Br > Cl, which can be exploited for selective reactions on polyhalogenated substrates. acs.org

Regioselectivity becomes a key consideration when using substrates with multiple potential reaction sites, such as non-symmetric dibromobenzenes. rsc.org While electronic and steric effects of substituents can influence which halogen atom reacts preferentially, other factors can also direct the regiochemical outcome. rsc.org For example, studies have shown that the proximity of a substituent like an alkene can direct the palladium catalyst to the more distant bromine atom, overriding typical electronic and steric biases. rsc.org In the context of synthesizing substituted biphenyl-3-carboxylic acid methyl ester analogues, understanding and controlling regioselectivity is crucial for achieving the desired isomer. For instance, in the coupling of 2-bromo-3-substituted benzoic acids, the directing effect of the carboxylate group can influence the outcome of the reaction. researchgate.net

Ullmann Coupling Methodologies and Their Variants

The Ullmann reaction, first reported in 1901, represents a classical method for the synthesis of symmetric biaryls through the copper-mediated coupling of two aryl halide molecules. wikipedia.orgarabjchem.org The traditional version of this reaction requires harsh conditions, typically involving high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder or copper-bronze alloy. wikipedia.orgorganic-chemistry.org For the synthesis of a biphenyl derivative, this would involve the self-coupling of a 3-halobenzoic acid derivative.

The mechanism is believed to involve the formation of an organocopper intermediate. wikipedia.org Despite its historical significance, the classical Ullmann coupling is often hampered by the severe reaction conditions and a reputation for inconsistent yields. wikipedia.org

Modern advancements have led to the development of "Ullmann-type" reactions that proceed under milder conditions. These variants often employ catalytic amounts of copper, along with ligands such as 1,10-phenanthroline, amino acids, or β-diketones, which facilitate the reaction at lower temperatures and improve yields and functional group tolerance. nih.gov These improved conditions have renewed interest in the Ullmann coupling for the synthesis of both symmetrical and unsymmetrical biphenyls. wikipedia.org For instance, a nickel-catalyzed asymmetric Ullmann coupling has been developed for generating axially chiral biaryl compounds. organic-chemistry.org While palladium-catalyzed methods are often preferred, the Ullmann reaction and its variants remain a relevant tool in the synthetic chemist's arsenal (B13267) for biphenyl core formation. researchgate.net

Esterification Strategies for Methyl Ester Formation

The introduction of the methyl ester group is the second key transformation in the synthesis of biphenyl-3-carboxylic acid methyl ester. This is most commonly accomplished by the direct esterification of the corresponding biphenyl-3-carboxylic acid.

Direct Esterification from Carboxylic Acids using Methanol

The most straightforward method for converting a carboxylic acid to its corresponding methyl ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, and the protonated ester is formed. Deprotonation of the ester regenerates the acid catalyst and yields the final methyl ester product. masterorganicchemistry.com

| Acid Catalyst | Alcohol | Solvent | Conditions | Notes | Reference |

| H2SO4 (conc.) | Methanol | Methanol | Reflux | Standard Fischer esterification conditions. masterorganicchemistry.com | masterorganicchemistry.com |

| TsOH | Methanol | Methanol | Reflux | Common alternative to sulfuric acid. masterorganicchemistry.com | masterorganicchemistry.com |

| UiO-66-NH2 | Methanol | Not specified | 100-140°C | Heterogeneous MOF catalyst, good for fluorinated aromatic acids. nih.govrsc.org | nih.govrsc.org |

| Fe2(SO4)3·xH2O / H2SO4 | Methanol | Methanol | Not specified | Mixed catalyst system for aromatic acids. researchgate.net | researchgate.net |

This table summarizes various catalytic conditions for the direct esterification of aromatic carboxylic acids with methanol.

While homogeneous acid catalysts are effective, they can be difficult to separate from the reaction mixture and can pose environmental concerns. This has led to the development of heterogeneous solid acid catalysts for esterification reactions. organic-chemistry.org Materials such as metal-organic frameworks (MOFs), like UiO-66-NH2, have been shown to be effective heterogeneous catalysts for the methyl esterification of aromatic carboxylic acids, offering advantages in terms of catalyst recovery and reusability. nih.govrsc.org

Mechanistic Considerations of Esterification Reactions

The mechanism of acid-catalyzed esterification, or Fischer esterification, involves several key steps. masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. chemguide.co.uk

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

All steps in the Fischer esterification are reversible. masterorganicchemistry.com

Transesterification Approaches

Transesterification is another important method for synthesizing esters, involving the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This process can be catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Transesterification: Strong acids catalyze the reaction by protonating the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.org

Base-Catalyzed Transesterification: Bases, such as alkoxides, catalyze the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com

For the synthesis of methyl esters, methanolysis is employed, where a different ester is reacted with methanol. wikipedia.org To drive the equilibrium towards the desired product, it is often necessary to use a large excess of methanol or remove the alcohol byproduct. wikipedia.org Various catalysts, including scandium(III) triflate and K₂HPO₄, have been shown to be effective for transesterification reactions. organic-chemistry.org

Functional Group Interconversions on the Biphenyl Skeleton

The biphenyl skeleton allows for a variety of functional group interconversions, enabling the synthesis of a wide range of derivatives.

Reduction Reactions (e.g., Nitro to Amino)

The reduction of a nitro group to an amino group is a common and important transformation in the synthesis of aromatic compounds. masterorganicchemistry.comorgoreview.com This conversion can be achieved using various reducing agents.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for this reduction. masterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal complex like Ni(PPh₃)₄ can also be used for the reduction of nitroaromatic compounds. commonorganicchemistry.comjsynthchem.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity | Reference |

| H₂/Pd-C | Catalytic hydrogenation | Reduces many functional groups | commonorganicchemistry.com |

| Fe/HCl | Acidic conditions | Mild, tolerates other groups | orgoreview.com |

| SnCl₂ | Mild conditions | Tolerates other reducible groups | commonorganicchemistry.com |

| NaBH₄/Ni(PPh₃)₄ | Room temperature, EtOH | Reduces nitro to amine | jsynthchem.com |

Oxidation Reactions

Oxidation reactions on the biphenyl skeleton can target either the aromatic rings or substituent groups. The oxidation of biphenyl itself can lead to C-C bond cleavage and the formation of products like phenylglyoxal, particularly with strong oxidizing agents like ruthenium tetroxide. researchgate.net The oxidation of methyl groups on the biphenyl ring can yield carboxylic acids. For example, substituted biphenyl-4-carboxaldehydes can be oxidized to the corresponding carboxylic acids using sodium chlorite (B76162) (NaClO₂). arabjchem.org

Halogenation and Halide Exchange Reactions

Halogenation of biphenyl carboxylic acids and their esters can be achieved through various methods. Electrophilic aromatic substitution can introduce halogens onto the aromatic rings. The Hell-Volhard-Zelinsky reaction allows for the α-halogenation of carboxylic acids that have an α-hydrogen. youtube.com Furthermore, decarboxylative halogenation reactions, such as the Hunsdiecker reaction, can convert carboxylic acids into aryl halides. nih.gov

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are extensively used to synthesize biphenyl derivatives by coupling a halide with a boronic acid. acs.orgajgreenchem.com For instance, a bromo-substituted phenyl ester can be coupled with a phenyl boronic acid to form a biphenyl ester. mdpi.com

Introduction of Hydroxymethyl and Amino Substituents

The introduction of hydroxymethyl and amino groups onto the biphenyl-3-carboxylic acid methyl ester framework provides analogues with altered polarity and functionality, which can be crucial for various applications. These substitutions are typically achieved through multi-step sequences involving the transformation of other functional groups on the biphenyl core.

A common strategy for introducing a hydroxymethyl group involves the use of a Grignard reagent followed by reaction with a formaldehyde (B43269) equivalent. For instance, a halo-substituted biphenyl derivative can be converted to its corresponding Grignard reagent, which then reacts with a source of formaldehyde, such as polyoxymethylene, to yield the hydroxymethyl group after acidic workup. The subsequent esterification of a carboxylic acid group elsewhere on the biphenyl scaffold would complete the synthesis of the target molecule. Another approach involves the reduction of a pre-existing carbonyl group, such as a ketone, to a secondary alcohol, which can be a hydroxymethyl-phenyl derivative.

The synthesis of amino-substituted analogues often proceeds via the reduction of a corresponding nitro-substituted precursor. This chemo-selective reduction is a key step, as it must be performed without affecting other functional groups present in the molecule, such as the methyl ester. Various reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired reaction conditions. A continuous-flow, metal-free reduction of nitro compounds using trichlorosilane (B8805176) has been reported as an efficient method for producing primary amines from both aromatic and aliphatic nitro derivatives. beilstein-journals.org

Below are illustrative research findings for the synthesis of hydroxymethyl and amino-substituted biphenyl derivatives.

Table 1: Synthesis of a Hydroxymethyl-Substituted Biphenyl Derivative

| Step | Reactant(s) | Reagent(s) | Product | Yield | Purity | Reference |

| 1 | 3-Chloro-2-methylbiphenyl | Magnesium, Toluene | (2-Methyl[1,1'-biphenyl]-3-yl)magnesium chloride | - | - | prepchem.com |

| 2 | (2-Methyl[1,1'-biphenyl]-3-yl)magnesium chloride | Polyoxymethylene diacetate | (2-Methyl[1,1'-biphenyl]-3-yl)methanol | 70.8% | 89.9% | prepchem.com |

| 3 | 4-Bromo-4'-fluoro-2-hydroxymethyl-benzophenone | Potassium borohydride, Tetrahydrofuran/Ethanol | (4-Bromo-4'-fluoro-phenyl)-(2-hydroxymethyl-phenyl)-methanol | - | - | google.com |

Table 2: Synthesis of an Amino-Substituted Biphenyl Derivative via Nitro Reduction

| Substrate | Reducing Agent/System | Product | Yield | Reference |

| Aromatic Nitro Compounds | Trichlorosilane, Hünig's base (in CH₂Cl₂) | Corresponding Primary Amines | High | beilstein-journals.org |

| 4-Nitrobenzophenone | Trichlorosilane, Hünig's base (continuous flow) | 4-Aminobenzophenone | >98% conversion | beilstein-journals.org |

| 2-(4'-Chlorophenyl)nitrobenzene | Trichlorosilane, Hünig's base (continuous flow) | 2-(4'-Chlorophenyl)aniline | Quantitative | beilstein-journals.org |

| Aromatic Nitroarenes | NaBH₄, Fe₃O₄@SiO₂@Pd(ii)-polysalophen catalyst (in H₂O) | Corresponding Amines | - | nih.gov |

Multi-Step Synthetic Sequences and Chemo-Selective Transformations

The synthesis of Biphenyl-3-carboxylic acid methyl ester and its analogues often involves multi-step sequences that require careful planning to ensure the desired regiochemistry and functional group compatibility. A cornerstone of many of these synthetic routes is the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the C-C bond between the two phenyl rings. arabjchem.org This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide, catalyzed by a palladium complex. The choice of starting materials allows for the strategic placement of substituents on either ring of the biphenyl core.

Large-scale syntheses of biphenyl carboxylic acid derivatives have been developed utilizing Pd/C-mediated Suzuki coupling, demonstrating the industrial applicability of this methodology. capes.gov.brscilit.com These multi-step sequences often begin with the synthesis of the appropriately substituted aryl halide and aryl boronic acid precursors, followed by the key coupling reaction, and concluding with any necessary functional group manipulations to arrive at the final product.

Chemo-selective transformations are critical in these multi-step syntheses, particularly when multiple reactive functional groups are present in the molecule. For example, a reaction may need to target one functional group while leaving another, such as an ester, intact. The reduction of a nitro group to an amine in the presence of an ester, as mentioned previously, is a prime example of a chemo-selective transformation. beilstein-journals.org Another example of chemo-selectivity is the functionalization of the biphenyl core itself. Recent advances have enabled the nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds, providing a powerful tool for the late-stage functionalization of the biphenyl scaffold. escholarship.orgnih.govresearchgate.net This approach allows for the modification of the biphenyl ring system with high regioselectivity, avoiding the need for pre-functionalized starting materials.

The following tables outline a representative multi-step synthesis and highlight examples of chemo-selective transformations relevant to the synthesis of substituted biphenyl-3-carboxylic acid methyl ester analogues.

Table 3: Representative Multi-Step Synthesis of a Biphenyl Carboxylic Acid Derivative

| Step | Reaction Type | Starting Material(s) | Key Reagents/Catalyst | Intermediate/Product | Reference |

| 1 | Amide Formation & Cyclization | 4-Bromo-3-methylaniline, 4-Chlorobutyryl chloride | Triethylamine, Potassium tert-butoxide | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | capes.gov.br |

| 2 | Suzuki-Miyaura Coupling | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, Arylboronic acid | Pd/C, Base | 1-(Substituted-[1,1'-biphenyl]-4-yl)pyrrolidin-2-one | capes.gov.br |

| 3 | Hydrolysis | 1-(Substituted-[1,1'-biphenyl]-4-yl)pyrrolidin-2-one | Acid or Base | Substituted [1,1'-Biphenyl]-4-carboxylic acid | capes.gov.br |

| 4 | Esterification | Substituted [1,1'-Biphenyl]-4-carboxylic acid | Methanol, Acid catalyst | Methyl substituted-[1,1'-biphenyl]-4-carboxylate | arabjchem.org |

Table 4: Examples of Chemo-Selective Transformations in Biphenyl Synthesis

| Transformation | Substrate Type | Reagents/Conditions | Product Feature | Selectivity | Reference |

| Nitro Reduction | Aromatic Nitro Compound with other functional groups | Trichlorosilane, Organic Base | Primary Amine | High chemo-selectivity (ester group tolerated) | google.com |

| C-H Olefination | Biphenylnitrile | Pd(OAc)₂, 2-Pyridone ligand, AgOAc, Olefin | meta-Olefinated Biphenylnitrile | High meta-selectivity | escholarship.orgnih.gov |

| C-H Acetoxylation | Biphenylnitrile | Pd(OAc)₂, 2-Pyridone ligand, AgOAc, PhI(OAc)₂ | meta-Acetoxylated Biphenylnitrile | High meta-selectivity | escholarship.orgnih.gov |

| C-H Iodination | Biphenylnitrile | Pd(OAc)₂, 2-Pyridone ligand, AgOAc, I₂ | meta-Iodinated Biphenylnitrile | High meta-selectivity | escholarship.orgnih.gov |

Chemical Reactivity and Transformation Studies of Biphenyl 3 Carboxylic Acid Methyl Ester

Hydrolysis of the Methyl Ester Moiety

The hydrolysis of the methyl ester group in biphenyl-3-carboxylic acid methyl ester to the corresponding carboxylic acid is a fundamental transformation, achievable under acidic, basic, or biocatalytic conditions.

The acid-catalyzed hydrolysis of esters is a reversible reaction that proceeds by heating the ester with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uk The reaction equilibrium is driven towards the products—biphenyl-3-carboxylic acid and methanol (B129727)—by using a large excess of water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

A general procedure for the hydrolysis of methyl esters involves reacting them with water in the presence of both a carboxylic acid and a strong acid catalyst. This process can be driven to completion by the removal of methanol as it is formed.

Base-mediated hydrolysis, or saponification, is a widely used and effective method for the cleavage of esters. chemguide.co.ukthieme-connect.de This process involves heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). A key advantage of saponification over acid-catalyzed hydrolysis is its irreversibility, as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. This drives the reaction to completion. chemguide.co.uk

The general reaction for the saponification of biphenyl-3-carboxylic acid methyl ester is as follows:

Biphenyl-3-carboxylic acid methyl ester + NaOH → Sodium biphenyl-3-carboxylate + Methanol

To obtain the free carboxylic acid, the resulting carboxylate salt is neutralized with a strong acid in a subsequent workup step. chemguide.co.uk A typical laboratory procedure involves dissolving the ester in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide and stirring the mixture for several hours at room temperature.

Biocatalytic hydrolysis using lipases offers an environmentally friendly and highly selective alternative for ester cleavage. nih.gov Lipases are enzymes that can catalyze the hydrolysis of ester bonds, often with high chemoselectivity. Studies on symmetrically substituted biphenyl (B1667301) esters have demonstrated that certain lipases can achieve selective monohydrolysis. nih.gov

In a study on biphenyl esters, a variety of lipases from bacterial, fungal, and mammalian sources were screened for their catalytic activity. nih.gov It was found that lipases such as Candida rugosa lipase (B570770) (CRL), Mucor miehei lipase (MML), Rhizopus niveus lipase (RNL), and Pseudomonas fluorescens lipase (PFL) were effective in promoting monohydrolysis. The reaction conditions, including temperature, pH, and solvent, were optimized to enhance the chemoselectivity of the hydrolysis. For instance, elevated temperatures and increased concentrations of dimethyl sulfoxide (B87167) (DMSO) were found to favor monohydrolysis. nih.gov

The table below summarizes the effect of different lipases on the hydrolysis of a symmetric biphenyl diester, highlighting the potential for selective hydrolysis.

| Lipase | Source | Relative Activity | Chemoselectivity (Monoester vs. Diester) |

|---|---|---|---|

| CRL | Fungal | High | High |

| MML | Fungal | Moderate | High |

| RNL | Fungal | Moderate | High |

| PFL | Bacterial | High | High |

Nucleophilic Substitution Reactions at Functionalized Positions

The biphenyl-3-carboxylic acid methyl ester scaffold can be functionalized to undergo nucleophilic substitution reactions, such as amidation. The direct amidation of esters with amines is a valuable transformation in organic synthesis.

Research on the base-promoted direct amidation of methyl 3-methylbenzoate (B1238549), a close structural analog of biphenyl-3-carboxylic acid methyl ester, provides insight into this reactivity. The reaction of methyl 3-methylbenzoate with various substituted anilines in the presence of potassium tert-butoxide in DMSO proceeds smoothly to yield the corresponding amides in moderate to excellent yields. rsc.org This method is tolerant of a range of functional groups on the aniline, including aliphatic, halogen, and cyano substituents. rsc.org

The table below presents the yields of the amidation reaction between methyl 3-methylbenzoate and various anilines.

| Amine | Product Yield |

|---|---|

| 4-Methylaniline | 62% |

| Aniline | 75% |

| 4-Chloroaniline | 82% |

| 4-Fluoroaniline | 91% |

| 4-Cyanoaniline | 78% |

Cyclization Reactions Leading to Fused Ring Systems

Biphenyl-3-carboxylic acid methyl ester derivatives are valuable precursors for the synthesis of fused ring systems, such as carbazoles. The Cadogan reductive cyclization is a key method for achieving this transformation.

The Cadogan reductive cyclization is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls. researchgate.net This reaction typically involves the deoxygenation of the nitro group using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618), which leads to the formation of a nitrene intermediate that subsequently undergoes cyclization.

A specific application of this reaction is the synthesis of carbazole-1- and -3-carboxylic acid methyl esters from 2'-nitro-biphenyl-3-carboxylic acid methyl ester. The precursor, 2'-nitro-biphenyl-3-carboxylic acid methyl ester, can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 3-(4,4,5,5-tetramethyl- nih.govnih.govrsc.orgdioxaborolan-2-yl)-benzoic acid methyl ester and 1-bromo-2-nitrobenzene.

The subsequent reductive cyclization of 2'-nitro-biphenyl-3-carboxylic acid methyl ester with triphenylphosphine in refluxing o-dichlorobenzene yields a mixture of 9H-carbazole-1-carboxylic acid methyl ester and 9H-carbazole-3-carboxylic acid methyl ester.

The results of this cyclization are summarized in the table below.

| Product | Yield |

|---|---|

| 9H-Carbazole-1-carboxylic acid methyl ester | 48% |

| 9H-Carbazole-3-carboxylic acid methyl ester | 48% |

| Combined Yield | 96% |

Electrocatalytic Transformations and Dehydrogenative Esterification

Electrochemical methods in organic synthesis offer a green and efficient alternative to traditional chemical reactions by using electricity to drive chemical transformations. rsc.org

Electrocatalytic Transformations:

Electrocatalytic transformations involve the use of an electrode and a catalyst to facilitate a reaction. In the context of biphenyl-3-carboxylic acid methyl ester, several electrocatalytic reactions could be envisioned, primarily targeting the biphenyl core or the ester functionality. While direct studies on this specific molecule are not readily found, research on related aromatic compounds provides insights into potential transformations.

For instance, the electrochemical synthesis of biphenyls from halobenzenes has been demonstrated using a palladium nanoparticle-coated cathode. rsc.org This suggests that if biphenyl-3-carboxylic acid methyl ester were functionalized with a halide, it could potentially undergo electrochemical coupling reactions. Furthermore, electrochemical organic synthesis is a broad field that includes various transformations such as reductions, oxidations, and couplings of aromatic compounds. cardiff.ac.uknih.gov The presence of the ester group and the biphenyl system in biphenyl-3-carboxylic acid methyl ester makes it a candidate for various electrochemical modifications, although specific conditions and outcomes would require experimental investigation.

A study on the electrocatalytic conversion of aromatic esters to ortho-aromatic ester amides using hydrophobic Cu-PTFE electrodes highlights the potential for functionalizing the aromatic ring of ester compounds through electrochemical means. researchgate.net This suggests a possible pathway for introducing amide functionalities onto the biphenyl rings of biphenyl-3-carboxylic acid methyl ester.

Dehydrogenative Esterification:

Dehydrogenative esterification is a type of reaction that forms an ester from an alcohol and another molecule through the removal of hydrogen. More broadly, dehydrogenative coupling reactions are a powerful tool in organic synthesis. While specific examples of dehydrogenative esterification involving biphenyl-3-carboxylic acid methyl ester are not documented in the searched literature, the principles of such reactions can be applied.

For example, a novel catalytic process termed the "ester dance reaction" has been developed, which allows for the translocation of an ester group on an aromatic ring. waseda.jp This reaction, catalyzed by a palladium complex, could potentially be applied to biphenyl-3-carboxylic acid methyl ester to isomerize the ester group to a different position on the biphenyl scaffold. waseda.jp

Reactions Involving Aromatic Ring Functionalization (e.g., Friedel-Crafts Acylation)

The biphenyl rings of biphenyl-3-carboxylic acid methyl ester are susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. This reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.com The position of the incoming acyl group is directed by the existing substituents on the aromatic rings.

The methyl ester group is a deactivating group and a meta-director. Therefore, in the ring to which it is attached, it would direct incoming electrophiles to the positions meta to itself (positions 2, 4, and 6 are ortho and para). The other phenyl ring is activated relative to the ester-substituted ring and would be the preferred site of acylation. The directing influence of the substituted phenyl group on the unsubstituted ring would lead to acylation primarily at the ortho and para positions of the unsubstituted ring.

A study on the Friedel-Crafts acetylation of a similar compound, 3,3′-dimethylbiphenyl, provides valuable insights into the potential regioselectivity of such a reaction on biphenyl-3-carboxylic acid methyl ester. ruc.dkcore.ac.uk In the case of 3,3′-dimethylbiphenyl, monoacetylation was found to be highly selective, while diacetylation was less so. ruc.dkcore.ac.uk

Table 1: Potential Products of Mono- and Di-acylation of Biphenyl-3-carboxylic Acid Methyl Ester (Hypothetical)

| Reactant | Acylating Agent | Catalyst | Potential Mono-acylation Products | Potential Di-acylation Products |

| Biphenyl-3-carboxylic acid methyl ester | Acetyl chloride | AlCl₃ | 4'-Acetyl-biphenyl-3-carboxylic acid methyl ester; 2'-Acetyl-biphenyl-3-carboxylic acid methyl ester | 4',X''-Diacetyl-biphenyl-3-carboxylic acid methyl ester |

Note: The exact regioselectivity would need to be determined experimentally. The positions for di-acylation would depend on the deactivating effect of the first introduced acetyl group.

The reaction mechanism for Friedel-Crafts acylation involves the formation of an acylium ion, which then acts as the electrophile in the aromatic substitution. sigmaaldrich.com The stability of the intermediate carbocation (the sigma complex) determines the position of substitution. For biphenyl-3-carboxylic acid methyl ester, acylation is expected to occur preferentially on the unsubstituted ring due to the deactivating nature of the methyl ester group.

Role of Biphenyl 3 Carboxylic Acid Methyl Ester As a Synthetic Intermediate

Precursor for Complex Organic Molecules

The structure of biphenyl-3-carboxylic acid methyl ester serves as a valuable starting point for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The biphenyl (B1667301) moiety is a common structural motif found in numerous biologically active compounds. ajgreenchem.com As an intermediate, the methyl ester provides a protected form of the carboxylic acid, allowing other parts of the molecule to be modified without interference from the acidic proton of the carboxyl group.

Research has demonstrated the utility of biphenyl carboxylic acid derivatives in creating novel therapeutic agents. For instance, various substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their corresponding methyl esters have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. researchgate.net In these syntheses, the ester group is a key functional handle for creating a library of potential drug candidates.

Furthermore, the biphenyl structure can be assembled using powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halide. ajgreenchem.comacs.org Biphenyl-3-carboxylic acid methyl ester can be prepared from or used in such reactions to build more substituted and complex biaryl systems. These systems are often the core of drugs targeting a range of conditions. Biphenyl carboxylic acids and their esters are also useful intermediates in the production of commercially valuable products like polyesters. google.com

A notable example of a complex molecule derived from a biphenyl carboxylic acid intermediate is the developmental antidepressant SB-245570, which is prepared by coupling a biphenyl carboxylic acid core with an indoline (B122111) fragment. acs.org The synthesis highlights the importance of the biphenyl scaffold as a key intermediate in constructing sophisticated pharmaceutical compounds.

| Precursor | Reaction Type | Resulting Complex Molecule/Scaffold | Application |

| Biphenyl carboxylic acid derivative | Amide Coupling | 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl ester | Potential Anticancer Agents researchgate.net |

| Biphenyl carboxylic acid | Amide Coupling | SB-245570 | Antidepressant Research acs.org |

| Benzene and Furanyl Compounds | Diels-Alder/Dehydration | Biphenyl carboxylic acids and esters | Intermediates for Polyesters google.com |

| Arenecarboxylic acids | Reaction with Arynes | o-hydroxyaryl ketones | Intermediates for Flavones and Xanthones nih.gov |

Building Block for Polycyclic Aromatic Compounds

The biphenyl unit is a fundamental building block for the synthesis of larger polycyclic aromatic compounds (PACs). These compounds are of interest in materials science for their unique electronic and photophysical properties, finding use in applications such as organic light-emitting diodes (OLEDs). ajgreenchem.com Biphenyl-3-carboxylic acid methyl ester can serve as a key precursor in synthetic routes that extend the aromatic system.

The ester functional group can direct further cyclization reactions or be converted into other reactive groups that facilitate the annulation of additional aromatic rings. For example, the carboxylic acid or its ester can be used in Friedel-Crafts acylation reactions to form a ketone, which can then undergo cyclization to generate a fluorenone or other polycyclic systems. Substituted biphenyls are frequently employed as suitable synthetic intermediates for the creation of heteroaromatic and polycyclic aromatic compounds. arabjchem.org

The flexible nature of the biphenyl core, which allows rotation around the central carbon-carbon single bond, also makes its derivatives, including the methyl ester, valuable in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comsemanticscholar.org In these structures, the biphenyl unit acts as a rigid linker, while the carboxylate group (derived from the ester) coordinates to metal centers, creating extended, porous networks.

| Starting Material | Synthetic Strategy | Resulting Polycyclic System | Potential Application |

| Biphenyl-3-carboxylic acid methyl ester | Intramolecular Cyclization (e.g., via Friedel-Crafts) | Fluorenones, Dibenzofurans | Materials Science (OLEDs) ajgreenchem.com |

| Biphenyl tricarboxylate blocks | Hydrothermal synthesis with metal nodes | Metal-Organic Frameworks (MOFs) | Crystal Engineering, Functional Materials mdpi.comsemanticscholar.org |

Intermediate in the Synthesis of Scaffolds for Chemical Probe Development

In chemical biology, probes are essential tools for studying biological processes. The development of these probes requires molecular scaffolds that are readily diversifiable, allowing for the systematic variation of their properties. Biphenyl-3-carboxylic acid methyl ester is an attractive intermediate for creating such scaffolds. Its biphenyl core provides a rigid and predictable framework, while the methyl ester group offers a convenient point for chemical modification.

The ester can be easily converted into an amide by reacting it with various amines. This allows for the attachment of different functional groups, such as reporter tags (fluorophores), affinity labels, or linkers for attaching the probe to a solid support. This synthetic flexibility is crucial for generating libraries of chemical probes to screen for desired biological activities. The use of strained heterocyclic intermediates, derived from complex building blocks, has been shown to be a valuable strategy for accessing medicinally relevant scaffolds, demonstrating the importance of versatile intermediates in modern synthesis. acs.org

Applications in Agrochemical Research (Intermediate Synthesis)

The biphenyl scaffold is a component of various agrochemicals, including fungicides and herbicides. ajgreenchem.comarabjchem.org Biphenyl-3-carboxylic acid methyl ester serves as an intermediate in the synthesis of new potential agrochemical agents. By modifying the ester group and substituting the aromatic rings, chemists can fine-tune the biological activity and physical properties of the resulting compounds to optimize their efficacy and environmental profile.

For example, esters derived from biphenyl-4-carboxylic acid have been prepared and investigated for their antifungal activity against pathogenic species of the Candida genus. jocpr.com This research highlights how the biphenyl ester scaffold can be a template for developing new antifungal agents. Similarly, certain carboxylic acid esters have been patented as active ingredients in insecticides. google.com The synthesis of these complex esters often involves the coupling of a carboxylic acid or its activated form (like an acid chloride or ester) with a specific alcohol, underscoring the role of ester intermediates in the discovery process for new agrochemicals.

| Intermediate Type | Target Molecule Class | Agrochemical Application | Reference |

| Biphenyl-4-carboxylic acid esters | Biphenyl carboxylates | Antifungal Agents jocpr.com | |

| Complex carboxylic acid esters | Pyrethroid analogues | Insecticides google.com | |

| Biphenyl derivatives | General | Diverse agricultural products ajgreenchem.com |

Applications in Advanced Materials and Polymer Science Research

Incorporation into Polymer Matrices for Tailored Properties

Biphenyl-containing monomers are incorporated into polymer backbones to enhance their thermal, mechanical, and optical properties. While specific data on biphenyl (B1667301) 3-carboxylic acid methyl ester is not prevalent, research on structurally similar compounds provides significant insights. For instance, wholly aromatic copolyesters synthesized from 4′-hydroxybiphenyl-3-carboxylic acid (a closely related derivative) and 3-hydroxybenzoic acid have demonstrated high thermal stability and tunable glass transition temperatures. nih.govsemanticscholar.org

The inclusion of the biphenyl unit into the polyester (B1180765) chain introduces rigidity, which elevates the glass transition temperature (Tg). In one study, increasing the content of the biphenyl-containing monomer from 0 to 60 mol% raised the Tg of the resulting copolyester from 146 °C to 186 °C. nih.gov These polymers also exhibit excellent thermal stability, with the onset of intense thermal decomposition occurring above 450 °C. nih.govsemanticscholar.org Such properties are highly desirable for high-performance plastics used in demanding applications. The methyl ester of biphenyl carboxylic acid would be a logical precursor for synthesizing such polyesters through transesterification reactions.

Table 1: Thermal Properties of Aromatic Copolyesters Containing Biphenyl Units

| 3HBCA Content (mol %) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Decomposition (°C) |

|---|---|---|

| 0 | 146 | > 450 |

| 20 | Not specified | > 450 |

| 40 | Not specified | > 450 |

| 60 | 186 | > 450 |

Data derived from studies on copolyesters of 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid. nih.gov

Development of Specialized Coatings and Adhesives

The inherent properties of the biphenyl structure, such as UV resistance and thermal stability, make its derivatives attractive for the formulation of specialized coatings and adhesives. Polymers incorporating biphenyl units, like the polyesters mentioned above, can form the basis of coatings that require durability and resistance to environmental degradation. mitsubishi-chemical.com The rigid nature of the biphenyl group can contribute to hardness and scratch resistance in a finished coating.

Use in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Biphenyl carboxylic acids are extensively used as organic linkers or ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov These crystalline materials are composed of metal ions or clusters connected by organic molecules, creating porous structures with applications in gas storage, separation, and catalysis. bldpharm.com The biphenyl dicarboxylate and tetracarboxylate ligands are particularly common. rsc.orgresearchgate.net

The biphenyl unit provides a rigid and well-defined spacer between metal centers, enabling the formation of robust and porous frameworks. nih.gov The length and geometry of the biphenyl linker directly influence the pore size and topology of the resulting MOF. researchgate.net Biphenyl 3-carboxylic acid, the parent acid of the methyl ester, can function as a monodentate or, more complexly, a bridging ligand in the synthesis of these frameworks. The methyl ester itself would typically be hydrolyzed to the corresponding carboxylate in situ during the solvothermal synthesis conditions used to create MOFs. rroij.com For example, various coordination polymers have been successfully assembled using multifunctional carboxylic acids with biphenyl cores under hydrothermal conditions. mdpi.comnih.gov

Table 2: Examples of Biphenyl Carboxylic Acid Derivatives in MOFs

| Ligand | Metal Ion | Resulting Framework Type | Potential Application |

|---|---|---|---|

| Biphenyl-3,3′,5,5′-tetracarboxylic acid | Copper (Cu²⁺) | 3D MOF (e.g., NOTT-100) | High H₂ Adsorption |

| Biphenyl-dicarboxylates | Zinc (Zn²⁺), Cobalt (Co²⁺) | 1D, 2D, or 3D Coordination Polymers | Luminescence, Catalysis |

| Biphenyl-2,4,2′,4′-tetracarboxylic acid | Zinc (Zn²⁺), Cadmium (Cd²⁺) | 3D Coordination Polymers | Gas Adsorption |

This table represents the general use of biphenyl carboxylic acids in MOF synthesis. rsc.orgnih.govgoogle.com

Contribution to Supramolecular Assembly and Network Formation

Beyond the formation of coordination polymers with metal ions, biphenyl carboxylic acids and their derivatives are instrumental in building complex architectures through supramolecular assembly. These assemblies are governed by non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. sciencedaily.com

The carboxylic acid group is a powerful hydrogen-bonding motif, capable of forming predictable synthons, such as the carboxylic acid dimer. The biphenyl unit provides a rigid core and participates in aromatic stacking interactions, guiding the self-organization of molecules into well-defined one-, two-, or three-dimensional networks. researchgate.net For instance, the crystal structure of biphenyl-3,3′,5,5′-tetracarboxylic acid reveals a supramolecular assembly of three interpenetrating corrugated sheets held together by hydrogen bonds. researchgate.net While the methyl ester cannot form the same hydrogen-bonded dimer as the carboxylic acid, the biphenyl core remains a key element for directing assembly through other intermolecular forces.

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "Biphenyl 3-carboxylic acid methyl ester". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" exhibits characteristic signals corresponding to the aromatic protons of the two phenyl rings and the methyl protons of the ester group. The protons on the substituted phenyl ring (the benzoate (B1203000) moiety) typically show complex splitting patterns in the downfield region of the spectrum due to their distinct chemical environments and spin-spin coupling. The protons on the unsubstituted phenyl ring will also appear in the aromatic region, generally between 7.3 and 7.6 ppm. The methyl ester protons are readily identifiable as a sharp singlet, typically appearing around 3.9 ppm, due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield, typically in the range of 165-175 ppm. researchgate.net The aromatic carbons will produce a series of signals between approximately 125 and 145 ppm. The quaternary carbons (to which the other phenyl ring and the carboxyl group are attached) can be identified by their lower intensity compared to the protonated carbons. The methyl carbon of the ester group gives a distinct signal in the upfield region, usually around 52 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Biphenyl (B1667301) 3-carboxylic acid methyl ester

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet |

| Aromatic Protons | 7.3 - 8.2 | Multiplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl Ester (-OC H₃) | ~52 |

| Aromatic Carbons | 125 - 145 |

| Carbonyl Carbon (C =O) | ~167 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum of "this compound" (molecular weight: 212.24 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z 212. chemicalbook.com Key fragmentation patterns for esters often involve the loss of the alkoxy group or the entire ester functionality. For the target molecule, prominent fragments would be expected at m/z 181, corresponding to the loss of the methoxy (B1213986) radical (•OCH₃), and at m/z 152, resulting from the loss of the entire carbomethoxy group (•COOCH₃), leaving a biphenyl cation. The benzoyl cation (C₆H₅CO⁺) at m/z 105 is another characteristic fragment. massbank.eu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. For "this compound" (C₁₄H₁₂O₂), the calculated exact mass for the molecular ion [M]⁺ is 212.08373 Da. HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 212 | [C₁₄H₁₂O₂]⁺ (Molecular Ion) |

| 181 | [M - •OCH₃]⁺ |

| 152 | [M - •COOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of "this compound" is dominated by absorptions corresponding to the ester and aromatic functionalities.

The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1730-1715 cm⁻¹. nih.gov The presence of conjugation with the biphenyl system may slightly lower this frequency. Two distinct C-O stretching bands are also characteristic of esters; one for the C-O single bond of the carbonyl group and the other for the O-CH₃ bond, appearing in the 1300-1000 cm⁻¹ region. wikipedia.org Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to several sharp absorptions in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Ester C=O | Stretch | 1730 - 1715 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ester C-O | Stretch | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The biphenyl chromophore in "this compound" gives rise to characteristic absorptions in the UV region. Typically, biphenyl and its derivatives exhibit a strong absorption band (π → π* transition) around 250 nm. For methyl benzoate, an absorption maximum at approximately 227 nm has been reported. nih.gov The extended conjugation in the biphenyl system is expected to cause a bathochromic (red) shift in the absorption maximum compared to simple benzoates.

As "this compound" is an achiral molecule, it does not exhibit circular dichroism (CD). However, the biphenyl moiety is a well-known chromophore used in chiroptical studies. Chiral derivatives of biphenyl carboxylic acids are often synthesized to study phenomena such as atropisomerism or to act as probes for determining the absolute configuration of other chiral molecules.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Biphenyl System | π → π | ~250 - 280 |

| Carbonyl n → π | n → π* | >300 (weak) |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

In the solid state, the two phenyl rings of the biphenyl moiety are typically twisted with respect to each other, with a dihedral angle that relieves steric hindrance between the ortho-protons. For biphenyl-3-carboxylic acid, this dihedral angle is approximately 31-32 degrees. massbank.eu A similar twisted conformation would be expected for the methyl ester. The crystal packing is governed by intermolecular forces such as van der Waals interactions and, in some cases, C-H···O interactions involving the ester group. A study of 4-acetyl-phenyl 3-methyl-benzoate also shows a significant dihedral angle between the aromatic rings, highlighting this common structural feature. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing compounds of this polarity. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic acid to ensure good peak shape, would be suitable. Detection is typically performed using a UV detector set at a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, "this compound" is also amenable to analysis by GC-MS. This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. The compound is introduced into the GC, where it travels through a capillary column and is separated from other components based on its boiling point and interactions with the stationary phase. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification by comparison to spectral libraries. GC-MS is particularly useful for identifying and quantifying the compound in complex matrices and for detecting trace-level impurities.

Structure Property/reactivity Relationships in Biphenyl 3 Carboxylic Acid Methyl Ester Systems

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of biphenyl (B1667301) systems, including derivatives of Biphenyl 3-carboxylic acid methyl ester, are significantly influenced by the nature and position of substituents on the aromatic rings. Since biphenyls are generally neutral and non-reactive molecules, functionalization is a prerequisite for most chemical transformations. arabjchem.orgresearchgate.net The reactions of biphenyls are similar to those of benzene, primarily involving electrophilic substitution. nih.gov The effect of a substituent is largely determined by its electronic properties—whether it donates or withdraws electrons—and its steric bulk.

Substituent effects can be broadly categorized as activating or deactivating. Activating groups donate electron density to the ring, making it more susceptible to electrophilic attack and increasing the reaction rate relative to benzene. Conversely, deactivating groups withdraw electron density, making the ring less reactive. libretexts.org Furthermore, substituents direct incoming electrophiles to specific positions.

Ortho-para directing groups : These substituents, which include alkyl groups (-R), hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, direct incoming electrophiles to the positions ortho and para to themselves. This is due to their ability to stabilize the positively charged intermediate (arenium ion) formed during the reaction through electron donation, either by induction or resonance. libretexts.org

Meta-directing groups : These are typically electron-withdrawing groups such as nitro (-NO2), trifluoromethyl (-CF3), and carbonyl groups (-CO2R). They deactivate the ring, particularly at the ortho and para positions, thereby favoring substitution at the meta position. libretexts.org

In the context of this compound, the methoxycarbonyl group (-COOCH3) is a deactivating, meta-directing substituent on its ring.

Substituents also impact the rotational stability of the biphenyl system itself. The energy barrier to rotation around the pivotal carbon-carbon single bond can be significantly increased by the presence of ortho substituents. unacademy.com A study on 2,2'-disubstituted biphenyls demonstrated how both electronic and steric factors contribute to this barrier. Electron-donating groups were found to decrease the rotational energy barrier in 2,2′-bis(trifluoromethyl)biphenyl derivatives, while electron-accepting groups had the opposite effect. researchgate.net This interplay of steric hindrance and electronic effects is crucial for the stability of certain stereoisomers.

Table 1: Influence of Substituent Type on Aromatic Reactivity

| Substituent Type | Electronic Effect | Effect on Reactivity | Directing Influence | Example Groups |

|---|---|---|---|---|

| Activating | Electron-donating | Increases reactivity | Ortho, Para | -NH2, -OH, -OR, -R |

| Deactivating | Electron-withdrawing | Decreases reactivity | Meta | -NO2, -CN, -COOR, -CF3 |

Stereochemical Aspects and Chirality in Biphenyl Derivatives

While this compound itself is not chiral, its parent structure, biphenyl, is the foundation for a unique form of stereoisomerism known as atropisomerism. unacademy.com This phenomenon arises from hindered rotation around a single bond, in this case, the C-C bond connecting the two phenyl rings. youtube.com When rotation is sufficiently restricted, individual conformational isomers can be isolated. unacademy.com These stable stereoisomers are called atropisomers, and they exhibit axial chirality, where the molecule is chiral due to the non-planar arrangement of groups around an axis of chirality. pharmaguideline.comwikipedia.org

Two primary conditions must be met for a biphenyl derivative to exhibit observable chirality and be resolved into stable enantiomers:

Restricted Rotation : The presence of sufficiently bulky substituents at the ortho positions of the biphenyl core is necessary. echemi.com These groups sterically interfere with each other, creating a high energy barrier that prevents free rotation around the central single bond. youtube.com If rotation occurs freely, the potential enantiomers can interconvert rapidly, and no chirality is observed under typical conditions. echemi.com The stability of atropisomers is defined by a half-life of interconversion of at least 1000 seconds at a given temperature. wikipedia.org

Lack of Symmetry : The molecule must not possess a plane of symmetry. This means that the two substituent groups on each ring must be non-identical. echemi.com For example, a 2,2',6,6'-tetrasubstituted biphenyl will be chiral only if the substituents at the 2 and 6 positions (and 2' and 6' positions) are different.

Even with only two bulky groups in the ortho positions, free rotation can be restricted, leading to an optically active compound. youtube.com The non-planarity of the molecule, forced by these steric clashes, is the direct cause of the molecular chirality. youtube.com This principle has been instrumental in the development of important chiral ligands, such as BINAP, which are widely used in asymmetric synthesis. wikipedia.org

Table 2: Conditions for Chirality in Biphenyl Derivatives

| Condition | Requirement | Rationale | Consequence of Failure |

|---|---|---|---|

| Rotational Barrier | Bulky ortho-substituents | To create steric hindrance that restricts free rotation around the C-C single bond. echemi.com | Rapid interconversion of conformers, leading to a racemic mixture; no observable optical activity. echemi.com |

| Molecular Symmetry | Asymmetric substitution on rings | To ensure the molecule is not superimposable on its mirror image (lacks a plane of symmetry). echemi.com | The molecule is achiral (meso compound) even if rotation is restricted. |

Impact of Structural Modifications on Material Performance

The performance and properties of materials derived from biphenyl structures are highly dependent on their specific molecular architecture. Minor structural modifications, such as changing the substitution pattern or the isomeric linkage of the biphenyl unit, can lead to substantial differences in the final material's properties. ubc.ca This structure-property relationship is critical in the design of advanced polymers and materials for specific applications.

A study on proton-conducting poly(phenylene)s demonstrated the profound impact of the biphenyl linkage geometry. Polymers were synthesized using ortho, meta, or para biphenyl linkages. figshare.com The findings revealed that:

An angled ortho-biphenyl linkage resulted in a sterically hindered and rotationally restricted molecule, which prevented the formation of a stable membrane. figshare.com

An angled meta-biphenyl containing polymer, while able to form a membrane, showed a 74% increase in volumetric expansion, a 31% reduction in tensile strength, and a 72% reduction in elongation at break compared to its linear counterpart. figshare.com

A linear para-biphenyl linkage led to a more flexible polymer backbone, allowing for better chain entanglement and resulting in superior mechanical properties. figshare.com

Similarly, in the field of polyimides, the isomeric structure of the biphenyldianhydride (BPDA) monomer significantly influences polymer characteristics. A comparison of polyimides derived from symmetric (s-BPDA), asymmetric (a-BPDA), and isomeric (i-BPDA) dianhydrides showed clear differences in solubility and thermal properties. The solubility in NMP followed the order: s-BPDA-PI < a-BPDA-PI < i-BPDA-PI. researchgate.net Furthermore, the use of bent or distorted BPDA isomers (asymmetric and isomeric) enhanced the glass transition temperature (Tg) compared to the symmetric isomer, an effect attributed to the increased difficulty of internal rotation around the biphenyl linkages. researchgate.net

Table 3: Effect of Biphenyl Linkage Isomerism on Polymer Properties

| Biphenyl Linkage | Polymer Backbone | Impact on Material Properties (Poly(phenylene)s) figshare.com |

|---|---|---|

| Ortho | Highly angled, rigid | Prevents membrane formation due to steric hindrance. |

| Meta | Angled, rotationally restricted | Forms membrane but with reduced tensile strength and elongation. |

| Para | Linear, more flexible | Forms membrane with superior mechanical properties. |

Correlations between Molecular Structure and Catalytic Transformations

The molecular structure of biphenyl derivatives plays a crucial role in their application and efficacy in catalytic transformations, both as substrates and as components of catalysts. The synthesis of substituted biphenyls often relies on transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Ullmann, and Negishi reactions. nih.govresearchgate.net The success of these reactions is intimately correlated with the structure of the reactants, including the electronic nature and steric hindrance of the substituents.

Structure-activity relationship (SAR) studies are fundamental in catalysis. For instance, in the development of catalysts for Suzuki cross-coupling reactions, the identity of substituents on the biphenyl scaffold can significantly impact catalytic activity. researchgate.net Similarly, the stability of chiral biphenyls produced via asymmetric Ullmann coupling depends directly on the nature of the ortho substituents. nih.gov

A prominent example of the structure-catalysis correlation is the use of axially chiral biphenyls as ligands in asymmetric catalysis. wikipedia.org Compounds like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), an analogue of biphenyl derivatives, possess a C2-symmetric, chiral structure due to restricted rotation. unacademy.comwikipedia.org This well-defined three-dimensional structure is essential for creating a chiral environment around a metal center, enabling high enantioselectivity in a wide range of chemical reactions. The steric and electronic properties of the phosphine (B1218219) groups and the binaphthyl backbone are precisely tuned to achieve optimal catalytic performance.

Furthermore, research into pre-organized catalysts has shown that incorporating biphenyl derivatives can lead to high-performing systems. For example, catalysts with borane (B79455) functionalities pre-organized on a biphenyl scaffold have demonstrated quantitative monomer conversion in epoxide polymerization, highlighting how the rigid and well-defined structure of the biphenyl unit contributes to catalytic efficiency. researchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes

While established methods for synthesizing the biphenyl (B1667301) scaffold exist, ongoing research aims to develop more efficient, scalable, and versatile synthetic pathways. A primary focus is the refinement of cross-coupling reactions, which are fundamental to constructing the biphenyl core.

Key areas for future exploration include:

Advanced Catalysis: The development of next-generation palladium catalysts is a significant research avenue. This includes creating catalysts that are more active, stable, and require lower loadings, which can reduce costs and residual metal contamination in the final product. acs.org Research into water-soluble nanocatalysts, for example, has shown promise in synthesizing biphenyl carboxylic acids in high yields under mild, aqueous conditions. researchgate.net

Ligand Development: The design of novel phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) can enhance the efficiency and substrate scope of coupling reactions like the Suzuki-Miyaura coupling. researchgate.net

Modular and Sequential Reactions: Stepwise palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling offers a modular approach to building complex, multi-functionalized oligoarenes. researchgate.net Perfecting these one-pot or sequential methodologies can streamline synthesis, reduce waste, and allow for precise control over the final molecular architecture. acs.org

Alternative Coupling Partners: While boronic acids are common in Suzuki-Miyaura reactions, exploring other organometallic reagents as coupling partners could offer advantages in terms of stability, accessibility, and functional group tolerance. rsc.org

A summary of promising synthetic strategies is presented below.

| Synthetic Strategy | Catalyst/Reagent Focus | Potential Advantages |

| Suzuki-Miyaura Coupling | Next-generation Pd catalysts, novel ligands | High yields, functional group tolerance, scalability acs.orgajgreenchem.com |

| Sequential Borylation/Coupling | Palladium catalysts | Modular synthesis, access to complex structures researchgate.net |

| Water-Soluble Nanocatalysis | Fullerene-supported PdCl₂ | Green synthesis, room temperature reaction, catalyst recycling researchgate.net |

| Alternative Cross-Couplings | Stille, Ullmann, Gomberg–Bachmann | Expanded substrate scope, different reaction pathways arabjchem.org |

Development of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including biphenyl 3-carboxylic acid methyl ester. Future research will prioritize the development of processes that are not only efficient but also environmentally responsible.

Emerging opportunities in this area include:

Green Solvents: A major focus is replacing traditional, hazardous organic solvents with greener alternatives. jddhs.com Water has been successfully used as a solvent for Suzuki-Miyaura couplings to create biphenyl carboxylic acids. researchgate.net Other potential solvents include bio-based options and supercritical CO₂. jddhs.com The development of solvent selection guides can help chemists make more sustainable choices. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent medium can drastically reduce waste and simplify purification. jddhs.com

Energy Efficiency: Investigating energy-efficient techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing byproducts and waste. jddhs.com

Catalyst Recycling: The use of supported catalysts, such as palladium on carbon (Pd/C) or water-soluble fullerene-supported nanocatalysts, facilitates easier separation and recycling, reducing both cost and environmental impact. acs.orgresearchgate.net

The table below outlines key green chemistry approaches for future development.

| Green Chemistry Principle | Application in Synthesis | Research Goal |

| Safer Solvents | Use of water, bio-based solvents | Reduce VOC emissions and toxicity researchgate.netjddhs.com |

| Waste Prevention | Maximizing atom economy | Minimize byproduct formation jddhs.com |

| Catalysis | Heterogeneous or recyclable catalysts | Improve catalyst recovery and reuse researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis, continuous flow processing | Lower energy consumption and reaction times jddhs.com |

Advanced Functionalization Strategies for Diverse Applications

The versatility of the this compound scaffold lies in the potential for targeted functionalization. Future research will focus on precise chemical modifications to tailor the molecule's properties for specific applications.

Key strategies and opportunities include:

Regioselective Functionalization: Developing methods to selectively introduce functional groups at specific positions on either of the two phenyl rings is crucial. This allows for fine-tuning of electronic and steric properties.

Derivatization of the Ester Group: The methyl ester group is a versatile handle for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of derivatives such as amides, other esters, or acid chlorides, opening pathways to new classes of compounds. arabjchem.orgontosight.ai

Introduction of Diverse Functional Groups: Modular synthesis strategies can be employed to incorporate a variety of functional groups, including azides, alkynes, and hydroxyl groups, onto the biphenyl backbone. researchgate.net These groups can serve as anchors for further chemical modifications or impart specific properties to the final molecule.

Synthesis of Complex Architectures: Using functionalized biphenyl derivatives as building blocks, more complex structures like chalcones and oxazoles can be synthesized, which are of interest for their potential biological activities. rsc.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science